molecular formula C8H14O3 B12102825 [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate

Cat. No.: B12102825
M. Wt: 158.19 g/mol
InChI Key: ULMCYJQQTKKLOY-JGVFFNPUSA-N
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Description

[(1S,2R)-2-(Hydroxymethyl)cyclobutyl]methyl acetate is a chiral cyclobutane-derived ester featuring a hydroxymethyl substituent and an acetate group. Its stereochemistry (1S,2R configuration) and cyclic structure confer unique physicochemical properties, making it relevant in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate

InChI

InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

ULMCYJQQTKKLOY-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)OC[C@H]1CC[C@H]1CO

Canonical SMILES

CC(=O)OCC1CCC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate. One common approach involves the cyclization of a suitable precursor containing a hydroxymethyl group. For example, the reaction of a cyclobutyl alcohol with acetic anhydride can yield the desired compound.

Reaction Conditions: The cyclization reaction typically occurs under acidic conditions, using a Lewis acid catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (p-TsOH). The hydroxymethyl group reacts with the carbonyl group of acetic anhydride, leading to the formation of the cyclobutane ring.

Industrial Production: While industrial-scale production methods may vary, the synthesis of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate often involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methanol. This reaction is critical for deprotection in multi-step syntheses.

ConditionsReagentsProductYield/Notes
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O[(1S,2R)-2-(Hydroxymethyl)cyclobutyl]methanol + Acetic acidRequires elevated temperatures
Basic hydrolysisNaOH, H<sub>2</sub>O[(1S,2R)-2-(Hydroxymethyl)cyclobutyl]methanol + Acetate saltFaster kinetics, room temperature

The stereochemistry at C1 and C2 remains intact during hydrolysis due to the stability of the cyclobutane ring .

Oxidation Reactions

The hydroxymethyl group (–CH<sub>2</sub>OH) on the cyclobutane ring is susceptible to oxidation, forming a carboxylate group under strong oxidizing conditions.

Oxidizing AgentConditionsProductSelectivity
KMnO<sub>4</sub>Aqueous, acidic[(1S,2R)-2-(Carboxy)cyclobutyl]methyl acetateOver-oxidation risk
CrO<sub>3</sub>Acetic acid, H<sub>2</sub>O[(1S,2R)-2-(Formyl)cyclobutyl]methyl acetatePartial oxidation observed

The rigid cyclobutane ring may hinder reagent access, necessitating optimized conditions .

Nucleophilic Substitution

The acetate group participates in nucleophilic acyl substitutions, enabling ester interchange or amidations.

NucleophileConditionsProductApplication
ROH (Alcohols)Acid catalysis (H<sub>2</sub>SO<sub>4</sub>)[(1S,2R)-2-(Hydroxymethyl)cyclobutyl]methyl R-esterTransesterification
NH<sub>3</sub>Heat, pressure[(1S,2R)-2-(Hydroxymethyl)cyclobutyl]methyl amideRare due to steric hindrance

Cycloaddition and Ring-Opening Reactions

The cyclobutane ring’s strain (≈26 kcal/mol) allows selective ring-opening or participation in photochemical [2+2] reactions.

Reaction TypeConditionsProductNotes
Thermal ring-opening>150°CLinear alkene derivativesLimited reports
Photochemical [2+2]UV light, Cu(I) catalystBicyclic adductsStereoselectivity observed

Functionalization of the Hydroxymethyl Group

The –CH<sub>2</sub>OH group undergoes phosphorylation, silylation, or sulfonation for drug-delivery applications .

ReagentProductApplication
(PhO)<sub>2</sub>POCl[(1S,2R)-2-(Phosphoryl)cyclobutyl]methyl acetateProdrug synthesis
TBSClSilyl-protected derivativeStabilization for storage

Stereochemical Influence on Reactivity

The (1S,2R) configuration imposes steric and electronic constraints:

  • Transesterification : Lower yields compared to linear esters due to hindered nucleophile access .

  • Oxidation : Preferential attack on the hydroxymethyl group’s exo face .

Stability and Storage

  • Thermal Stability : Decomposes above 200°C, releasing acetic acid .

  • Light Sensitivity : Store in amber vials to prevent photodegradation .

This compound’s reactivity is governed by its stereochemistry and functional group interplay. Further studies are needed to explore its catalytic applications and bioconjugation potential.

Scientific Research Applications

Organic Chemistry

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various reactions, including:

  • Esterification : Used in synthesizing other esters.
  • Functional Group Transformations : Acts as a precursor for introducing different functional groups into organic compounds.

Medicinal Chemistry

In medicinal chemistry, the compound has shown potential in drug design and development due to its biological activity. Notably:

  • Drug Design : Its structural properties may enhance binding affinity to biological targets, making it a candidate for further investigation in therapeutic applications.
  • Bioisosterism Studies : The compound has been evaluated for its role as a bioisostere in drug development, particularly in replacing amide groups with more stable structures like triazoles .

Industrial Applications

In industrial settings, [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is utilized in the synthesis of specialty chemicals. Its reactivity and versatility make it suitable for producing various chemical intermediates used in pharmaceuticals and agrochemicals.

Case Study 1: Drug Development

Research has indicated that compounds similar to [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate can exhibit potent biological activities. For instance, studies on derivatives have shown their effectiveness as HCV protease inhibitors . This highlights the potential of this compound in developing antiviral agents.

Case Study 2: Chemical Reactivity

The compound's ability to undergo oxidation and reduction reactions has been documented in studies focusing on synthetic methodologies. These reactions are crucial for creating derivatives that may have enhanced properties or new functionalities.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Enantiomeric Form: [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate

  • Structural Similarities : Shares the same molecular formula (C₈H₁₄O₃), molecular weight (158.20 g/mol), and functional groups (hydroxymethyl, acetate) as the target compound.
  • Enantiomers often exhibit differences in receptor binding or metabolic pathways due to chiral recognition .
  • Implications : While physical properties (e.g., melting point, solubility) may remain identical, pharmacological activity could vary significantly.

Cyclopropane Analog: ((1R,2S)-2-(3-Fluorophenyl)-2-(Hydroxymethyl)cyclopropyl)methyl Acetate

  • Structural Features : Cyclopropane ring (smaller, higher ring strain) with a 3-fluorophenyl substituent (CAS 1369768-29-5, C₁₃H₁₅FO₃; MW 238.26 g/mol) .
  • Substituent Effects: The 3-fluorophenyl group introduces lipophilicity and electronic effects, altering solubility and binding affinity in biological systems.
  • Applications : The fluorinated aromatic moiety may enhance blood-brain barrier penetration in CNS-targeted drugs.

Cyclopentene Derivative: [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl Acetate

  • Structure: Cyclopentene ring with acetamido and acetate groups (CAS 69971-20-6, C₁₀H₁₅NO₃; MW 197.23 g/mol) .
  • Functional Groups: The acetamido group introduces hydrogen-bonding capability, which is absent in the target compound.
  • Biological Relevance : The acetamido group may facilitate interactions with enzymes or receptors via hydrogen bonding, influencing pharmacokinetics.

Non-Cyclic Ester: Isobutyl Acetate

  • Structure : Linear ester (CAS 110-19-0, C₆H₁₂O₂; MW 116.16 g/mol) .
  • Comparison: Simplicity: Lacking cyclic or hydroxymethyl groups, it is less sterically hindered and more volatile.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
[(1S,2R)-2-(Hydroxymethyl)cyclobutyl]methyl acetate - C₈H₁₄O₃ 158.20 Chiral cyclobutane, hydroxymethyl, acetate
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl acetate 98516-06-4 C₈H₁₄O₃ 158.20 Enantiomer, identical physical properties
((1R,2S)-2-(3-Fluorophenyl)cyclopropyl)methyl acetate 1369768-29-5 C₁₃H₁₅FO₃ 238.26 Cyclopropane, fluorophenyl substituent
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate 69971-20-6 C₁₀H₁₅NO₃ 197.23 Cyclopentene, acetamido group
Isobutyl acetate 110-19-0 C₆H₁₂O₂ 116.16 Linear ester, solvent

Research Findings and Implications

  • Stereochemical Sensitivity : The enantiomeric pair (target compound vs. [(1R,2S)-isomer]) highlights the necessity of chiral resolution in drug synthesis to avoid unintended biological effects .
  • Ring Strain vs. Stability : Cyclopropane analogs may offer higher reactivity for targeted prodrug activation, whereas cyclobutane derivatives balance strain and stability .
  • Volatility Trade-offs: Non-cyclic esters like isobutyl acetate lack the structural complexity for medicinal applications but excel as industrial solvents .

Biological Activity

[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The cyclobutyl ring and the hydroxymethyl group contribute to its reactivity and interaction with biological targets, making it a candidate for further exploration in drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can engage in hydrogen bonding, which enhances the compound's reactivity with proteins and enzymes. The rigid structure provided by the cyclobutyl ring can influence the binding affinity and selectivity towards various biological receptors.

Structure-Activity Relationships (SAR)

Understanding the SAR of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is crucial for optimizing its biological activity. Compounds with similar scaffolds have been studied to elucidate how modifications can enhance or diminish potency.

CompoundModificationBiological ActivityReference
1Hydroxymethyl groupIncreased binding affinity to P2Y receptors
2Cyclobutyl ringEnhanced structural stability and selectivity
3EsterificationReduced antagonist potency at P2Y receptors

Biological Activity Findings

Recent studies have demonstrated that derivatives of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate exhibit various biological activities, including:

  • Antagonistic Effects : Some analogues have shown significant antagonistic effects on P2Y1 receptors, which are implicated in platelet aggregation and thrombus formation. For instance, certain modifications led to IC50 values in the micromolar range, indicating potential for antithrombotic applications .
  • Agonistic Properties : Other derivatives have acted as agonists at GPR88 receptors, which are associated with neuropsychiatric disorders. This suggests a potential role in treating conditions such as addiction .

Case Studies

Several case studies highlight the biological relevance of [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate:

  • Thromboxane A2 Analogue Study : Research involving cyclobutane derivatives demonstrated that modifications could significantly alter their pharmacological profiles. The introduction of a hydroxymethyl group improved interactions with thromboxane receptors, suggesting a pathway for developing new cardiovascular therapies .
  • GPR88 Agonist Development : A study focused on GPR88 showed that compounds with similar cyclobutyl structures exhibited promising agonistic activity. This opens avenues for exploring treatments for neuropsychiatric disorders through targeted receptor modulation .

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